butyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate butyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9961166
InChI: InChI=1S/C21H19FN4O2/c1-2-3-11-28-21(27)17-18-20(25-16-10-5-4-9-15(16)24-18)26(19(17)23)14-8-6-7-13(22)12-14/h4-10,12H,2-3,11,23H2,1H3
SMILES: CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC=C4)F)N
Molecular Formula: C21H19FN4O2
Molecular Weight: 378.4 g/mol

butyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

CAS No.:

Cat. No.: VC9961166

Molecular Formula: C21H19FN4O2

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

butyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate -

Specification

Molecular Formula C21H19FN4O2
Molecular Weight 378.4 g/mol
IUPAC Name butyl 2-amino-1-(3-fluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Standard InChI InChI=1S/C21H19FN4O2/c1-2-3-11-28-21(27)17-18-20(25-16-10-5-4-9-15(16)24-18)26(19(17)23)14-8-6-7-13(22)12-14/h4-10,12H,2-3,11,23H2,1H3
Standard InChI Key DIPMRMFILQHVEX-UHFFFAOYSA-N
SMILES CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC=C4)F)N
Canonical SMILES CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC=C4)F)N

Introduction

Butyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the pyrroloquinoxaline family. This compound is characterized by its unique molecular structure, which includes a pyrroloquinoxaline core, a butyl ester group, an amino group, and a 3-fluorophenyl moiety. The presence of these functional groups contributes to its potential biological activity and chemical reactivity.

Key Features:

  • Molecular Formula: C21H19FN4O2

  • CAS Number: 500278-83-1

  • Linear Formula: C21H19FN4O2

Synthesis and Chemical Reactivity

The synthesis of butyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic synthesis techniques. These steps may include reactions such as esterification, amidation, and substitution reactions, depending on the starting materials and desired modifications.

Key Reactions:

  • Esterification: Involves the formation of the butyl ester group.

  • Amination: Introduction of the amino group to the pyrroloquinoxaline core.

  • Substitution: Incorporation of the 3-fluorophenyl moiety.

Potential Applications:

  • Medicinal Chemistry: Investigated for potential therapeutic effects.

  • Pharmacology: Studied for interactions with biological targets.

Comparison with Similar Compounds

Butyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be compared to other pyrroloquinoxaline derivatives, which often exhibit diverse biological activities. The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to other derivatives.

Similar Compounds:

Compound NameKey FeaturesBiological Activity
Butyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateDichlorophenyl moietyPromising biological activities
Butyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateMethoxyphenyl moietySignificant biological activity
Butyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylatePhenylethyl groupPotential bioactive properties

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